molecular formula C6H12ClN3O2 B3095902 {3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride CAS No. 1269199-19-0

{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride

Cat. No. B3095902
CAS RN: 1269199-19-0
M. Wt: 193.63
InChI Key: PQDHYTGLXFINSG-UHFFFAOYSA-N
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Description

The compound is a derivative of Dimethylaminopropylamine , which is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine. It’s commonly found in personal care products including soaps, shampoos, and cosmetics .


Synthesis Analysis

While the specific synthesis process for “{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride” is not available, Dimethylaminopropylamine, a related compound, is commonly produced commercially via the reaction between dimethylamine and acrylonitrile .

Scientific Research Applications

Stimuli-Responsive Polymersomes

This compound can be used in the creation of stimuli-responsive polymersomes . These are nanometer-sized spheroidal aggregates that can respond to external stimuli such as pH and temperature . They have potential applications in drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

Drug Delivery Systems

The compound’s properties make it suitable for use in drug delivery systems . Its ability to form polymersomes, which are more stable and robust than liposomes, makes it a promising candidate for this application .

Nanoreactors

The compound can be used to create nanoreactors . These are tiny structures that can carry out chemical reactions at a nanoscale, providing a controlled environment for specific reactions to take place .

Gene Therapy

The compound’s ability to form polymersomes that respond to external stimuli makes it a potential candidate for use in gene therapy . These polymersomes could potentially be used to deliver therapeutic genes to specific cells in the body .

Dyeing Polyester Fabrics

The compound can be used in the creation of enaminone-based azo dyes, which can be used to dye polyester fabrics . These dyes can provide color depth and intensity, fastness characteristics, and antimicrobial activities .

Synthesis of Lithium Enolate

The compound can be used in the synthesis of lithium enolate . This is a type of organolithium reagent that can be used in various chemical reactions .

Building Blocks for Heterocyclic Derivatives

The compound can be used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These derivatives have a wide range of applications in the field of medicinal chemistry .

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target infectious agents.

Mode of Action

1,2,4-oxadiazoles are known to have anti-infective properties . They likely interact with their targets, causing changes that inhibit the growth or function of the infectious agents.

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles , it’s likely that this compound affects pathways related to the life cycle or metabolism of infectious agents.

Result of Action

Based on the known anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound likely inhibits the growth or function of infectious agents at the molecular and cellular levels.

properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.ClH/c1-9(2)3-5-7-6(4-10)11-8-5;/h10H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDHYTGLXFINSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC(=N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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